Product packaging for 3-Bromo-5-(m-tolyl)isoxazole(Cat. No.:)

3-Bromo-5-(m-tolyl)isoxazole

Cat. No.: B13681503
M. Wt: 238.08 g/mol
InChI Key: SFGDXTKJRNFQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-(m-tolyl)isoxazole is a high-value brominated isoxazole building block designed for medicinal chemistry and anticancer research. This compound features a bromine atom at the 3-position of the isoxazole ring, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions to create novel molecular hybrids . The core isoxazole structure is a privileged scaffold in drug discovery, known for its presence in compounds with significant antitumor properties . Researchers utilize such brominated isoxazoles in the synthesis of complex heterocyclic systems, such as isoxazolo[5,4-c]quinolines, which have been identified as effective inhibitors of targets like PI3-kinase . Furthermore, structural analogs of this compound have demonstrated potent cytotoxicity against various human cancer cell lines, including liver (Huh7) and breast (MCF-7) cancers, by inducing oxidative stress, apoptosis, and cell cycle arrest . Its application also extends to the development of novel anti-tubulin agents, which inhibit tubulin polymerization and exhibit antiproliferative activity . This product is intended for research purposes as a key synthetic precursor and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B13681503 3-Bromo-5-(m-tolyl)isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-3-2-4-8(5-7)9-6-10(11)12-13-9/h2-6H,1H3

InChI Key

SFGDXTKJRNFQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 M Tolyl Isoxazole and Its Derivatives

De Novo Synthesis Approaches to the Isoxazole (B147169) Ring System

The de novo synthesis of the isoxazole core is a highly effective method for creating 3,5-disubstituted isoxazoles. This approach builds the heterocyclic ring from acyclic precursors, allowing for the direct incorporation of the required bromo and m-tolyl functional groups at the desired positions from the outset.

The most prominent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. edu.krdresearchgate.net This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. researchgate.netrsc.org For the synthesis of 3,5-disubstituted isoxazoles, terminal alkynes are commonly used. nih.gov

The general mechanism involves the in situ generation of a nitrile oxide, which then rapidly reacts with the alkyne to form the five-membered isoxazole ring. nih.govresearchgate.net The nitrile oxides themselves are often unstable and are typically prepared immediately before the cycloaddition step from more stable precursors like aldoximes or hydroximoyl halides. nih.govresearchgate.net Various methods have been developed to generate nitrile oxides, including the use of halogenating agents like N-chlorosuccinimide (NCS) followed by a base, or oxidation with hypervalent iodine reagents. researchgate.net

Reagent System for Nitrile Oxide GenerationDescription
Halogenating Agent (e.g., NCS) + Base (e.g., Et₃N)A two-step, one-pot method where the aldoxime is first halogenated and then dehydrohalogenated to form the nitrile oxide. mdpi.com
Hypervalent Iodine Reagent (e.g., PIFA)An alternative method that can be efficient for generating nitrile oxides from aldoximes, particularly for electron-deficient systems. researchgate.net
Dehydration of NitroalkanesA classic method, though it can sometimes require harsh reaction conditions. rsc.org

To synthesize 3-bromo-5-(m-tolyl)isoxazole via a de novo approach, the bromine atom must be introduced as part of the nitrile oxide precursor. The regiochemistry of the 1,3-dipolar cycloaddition dictates that the carbon atom of the nitrile oxide becomes the C3 position of the resulting isoxazole ring, while the nitrogen atom becomes the N2 position.

Therefore, a bromo-substituted nitrile oxide is required. This can be generated from a corresponding bromo-aldoxime, such as dibromoformaldoxime, or a related N-hydroxyimidoyl bromide. The reaction of this bromo-nitrile oxide with the appropriate alkyne ensures that the bromine atom is regioselectively installed at the C3 position of the isoxazole scaffold. Controlling the regioselectivity is a critical aspect of isoxazole synthesis, and the use of precursors with pre-defined functional groups is a key strategy to avoid the formation of undesired regioisomers. rsc.org

In the context of the 1,3-dipolar cycloaddition, the substituent at the C5 position of the isoxazole ring originates from the alkyne dipolarophile. To incorporate the m-tolyl group at this position, the reaction must utilize 1-ethynyl-3-methylbenzene, commonly known as m-tolylacetylene, as the starting alkyne.

The reaction between a bromo-nitrile oxide and m-tolylacetylene leads directly to the formation of the this compound skeleton. The selection of the alkyne is therefore the determining factor for the substituent at the C5 position. This modularity is a significant advantage of the cycloaddition approach, allowing for the synthesis of a wide library of 5-substituted isoxazoles by simply varying the alkyne component. nih.govresearchgate.net

Functional Group Interconversion and Derivatization from Precursors

An alternative to de novo synthesis is the modification of an already formed isoxazole ring. This pathway involves starting with a readily available isoxazole derivative and introducing the required bromo and m-tolyl groups through subsequent chemical transformations.

Isoxazol-5-ones are a class of heterocyclic compounds that can serve as precursors to other isoxazole derivatives. These compounds can exist in several tautomeric forms, and their reactivity can be harnessed to introduce substituents at various positions. A potential, though less direct, route to this compound could involve a precursor such as 5-(m-tolyl)isoxazol-3-ol. This intermediate could theoretically be converted to the target compound by transforming the hydroxyl group at the C3 position into a bromine atom using a suitable brominating agent. This type of transformation is a common strategy in heterocyclic chemistry for converting hydroxyl or keto functionalities into halides.

The direct bromination of a pre-formed 5-(m-tolyl)isoxazole (B167081) ring is another synthetic possibility. However, the regioselectivity of electrophilic substitution on the isoxazole ring must be carefully considered. Electrophilic attack on unsubstituted isoxazole preferentially occurs at the C4 position due to the electronic nature of the ring system. isasbharat.in Therefore, direct electrophilic bromination of 5-(m-tolyl)isoxazole with reagents like molecular bromine or N-bromosuccinimide (NBS) would likely yield the 4-bromo isomer rather than the desired 3-bromo product.

To achieve selective bromination at the C3 position, a more directed approach is necessary. One common strategy in heterocyclic chemistry is directed ortho-metalation. This would involve the deprotonation of the C3 position of 5-(m-tolyl)isoxazole using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a C3-lithiated intermediate. This highly reactive species can then be "quenched" with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom specifically at the C3 position. This method overcomes the inherent electronic preference of the ring for C4 substitution. The synthesis of 3-aminoisoxazoles from 3-bromoisoxazoline precursors highlights the utility of 3-halo-substituted isoxazoles as valuable intermediates for further functionalization. researchgate.net

Bromination MethodPosition TargetedReagentsNotes
Electrophilic Aromatic SubstitutionC4Br₂, NBSThis is the generally preferred site for electrophilic attack on the isoxazole ring. isasbharat.in
Directed Metalation-BrominationC31. Strong Base (e.g., n-BuLi) 2. Electrophilic Br source (e.g., Br₂)This method overcomes the natural regioselectivity of the ring by creating a nucleophilic center at C3.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of isoxazole derivatives aims to address the shortcomings of traditional methods, which frequently involve hazardous solvents, harsh reaction conditions, and extended reaction times. nih.govpreprints.org The green approach prioritizes atom economy, the use of safer chemicals and solvents, energy efficiency, and the generation of non-toxic, decomposable substances. eurekaselect.com For isoxazoles, this involves adopting novel techniques such as microwave-assisted synthesis, sonochemistry, and the use of aqueous media, which collectively contribute to more sustainable and efficient chemical production. eurekaselect.comnih.gov These strategies not only reduce the environmental footprint but also often lead to improved yields and higher selectivity. eurekaselect.com

A cornerstone of green synthesis is the use of reaction conditions that are inherently safer and less damaging to the environment. For isoxazole synthesis, this has led to the exploration of alternative solvents and energy sources.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several methods for synthesizing isoxazole derivatives have been successfully developed in aqueous media. nih.govbeilstein-journals.org For instance, 5-arylisoxazoles can be synthesized by reacting 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without a catalyst, offering benefits like simple work-up procedures and high yields under mild conditions. nih.gov Similarly, the [3+2] cycloaddition of nitrile oxides with dicarbonyl compounds to form trisubstituted isoxazoles proceeds rapidly in water, often completing within 1-2 hours at room temperature. beilstein-journals.org

Alternative Energy Sources: To reduce energy consumption and reaction times, alternative energy sources are employed.

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool in organic synthesis. nih.govpreprints.org The use of ultrasound can significantly accelerate reaction kinetics, enhance yields, and minimize the formation of byproducts. nih.gov This technique has been applied to one-pot, multi-component reactions for synthesizing isoxazoles, often leading to shorter reaction durations and greater operational simplicity. nih.govpreprints.org For example, an ultrasound-assisted, vitamin B1 catalyzed reaction in water achieved a 94% yield in just 30 minutes, a significant improvement over conventional stirring methods. nih.gov

Microwave Irradiation: Microwave-assisted synthesis is another green technique that enhances reaction rates, improves product yields, and increases selectivity compared to traditional heating methods. eurekaselect.com This approach is considered a sustainable method for developing novel isoxazole scaffolds from chalcone precursors. eurekaselect.com

Metal-Free Synthesis: A significant drawback of many catalytic reactions is the use of costly and toxic metals. rsc.org Developing metal-free synthetic routes is a key goal of green chemistry. The synthesis of isoxazoles can be achieved using non-toxic oxidizing agents like oxone in an aqueous medium at room temperature, providing an environmentally benign alternative to metal-catalyzed cycloadditions. rsc.org

The following table summarizes various environmentally benign conditions reported for the synthesis of isoxazole derivatives, which are applicable to the synthesis of this compound.

MethodSolvent(s)Catalyst/ReagentEnergy SourceReaction TimeTypical YieldReference
CycloadditionWaterNoneConventionalNot specifiedHigh nih.gov
[3+2] CycloadditionWater / MethanolDIPEA (base)Conventional1-2 hoursGood beilstein-journals.org
Multi-componentWaterVitamin B1Ultrasound30 minutes84-94% nih.gov
CycloadditionWaterOxoneConventional3 hoursNot specified rsc.org
Knoevenagel CondensationGlycerolWEOFPAConventionalNot specified86-92% nih.gov
CyclizationEthanolSodium AcetateUltrasound85 minutesNot specified nih.govpreprints.org
Cyclization via ChalconesNot specifiedNot specifiedMicrowaveNot specifiedImproved yields eurekaselect.com

Table 1: Comparison of Environmentally Benign Reaction Conditions for Isoxazole Synthesis.

A critical aspect of sustainable synthesis is the ability to recover and reuse catalysts and solvents, thereby reducing waste and operational costs. While the use of water as a solvent simplifies disposal and minimizes the need for recycling toxic organic solvents, the focus has also shifted to developing reusable catalysts. nih.govbeilstein-journals.org

Heterogeneous catalysts are advantageous as they can be more easily separated from the reaction mixture and potentially reused. biolmolchem.com A notable example in green isoxazole synthesis is the use of Vitamin B1 as a catalyst in an ultrasound-assisted reaction. nih.gov This catalyst demonstrated excellent reusability, maintaining high yields for up to five consecutive cycles, showcasing a practical application of catalyst recycling in isoxazole synthesis. nih.gov

The data below illustrates the reusability of Vitamin B1 in a green synthetic protocol.

CycleYield
1>88%
2>88%
3>88%
4>88%
5>88%

Table 2: Reusability of Vitamin B1 Catalyst in Isoxazole Synthesis. nih.gov

Scalability and Efficiency Considerations in Synthetic Protocols

For a synthetic method to be industrially viable, it must be both efficient and scalable. Green chemistry principles often align with these goals by improving reaction efficiency and simplifying processes.

Reduced Reaction Times and Increased Yields: As previously noted, techniques like microwave and ultrasonic irradiation drastically cut down reaction times from hours to minutes while often simultaneously boosting product yields. nih.goveurekaselect.com This acceleration is a key factor in improving the throughput and scalability of a synthetic process.

Scalability: The viability of a synthetic route on a larger scale is a crucial consideration. Certain metal-free methods for isoxazole synthesis have been successfully demonstrated on a multigram scale, indicating their potential for practical, larger-scale production. rsc.org The optimization of reaction conditions, such as solvent and temperature, is critical for achieving high efficiency, as demonstrated in the synthesis of related (3-para-tolyl-isoxazol-5-yl)methanol derivatives. biolmolchem.com

The following table contrasts the efficiency of green synthetic methods with traditional approaches.

ParameterConventional MethodsGreen Methods (Ultrasound/Microwave)Reference
Reaction Time Often several hours to 24 hoursMinutes to 1-2 hours nih.govbeilstein-journals.orgrsc.org
Energy Source Conventional heating (oil bath, reflux)Ultrasound, Microwave nih.goveurekaselect.com
Process Steps Often multi-step with intermediate isolationOne-pot, multi-component reactions nih.gov
Solvent Use Often reliant on toxic organic solventsUse of water, glycerol, or solvent-free conditions nih.govnih.gov
Yield VariableGenerally high to excellent nih.govnih.gov

Table 3: Efficiency Comparison of Conventional vs. Green Synthetic Protocols.

Reaction Chemistry and Transformational Pathways of 3 Bromo 5 M Tolyl Isoxazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides the most powerful and versatile set of tools for the derivatization of 3-Bromo-5-(m-tolyl)isoxazole. The electron-deficient nature of the isoxazole (B147169) ring and the inherent reactivity of the aryl bromide moiety make this substrate an excellent candidate for various palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient introduction of a diverse range of substituents at the 3-position of the isoxazole core. mdpi.comacs.org

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds, pairing an organohalide with an organoboron compound, typically a boronic acid or its ester derivative. mychemblog.com For this compound, this reaction offers a direct route to synthesize 3-aryl- or 3-vinyl-5-(m-tolyl)isoxazoles. The catalytic cycle generally involves the oxidative addition of the C-Br bond to a Palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mychemblog.com The reaction is valued for its mild conditions, functional group tolerance, and the use of generally stable and environmentally benign boron reagents. researchgate.net The presence of a base is crucial as it activates the organoboron compound, increasing its nucleophilicity and facilitating the transmetalation step. mychemblog.com

The catalytic activity for similar substrates has been demonstrated to be very high, allowing for reactions with low palladium loading in aqueous media, highlighting the efficiency and green potential of this transformation. thieme-connect.de

Boronic Acid/Ester Coupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Expected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O3-Phenyl-5-(m-tolyl)isoxazole
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene3-(4-Methoxyphenyl)-5-(m-tolyl)isoxazole
Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DMF3-(Thiophen-2-yl)-5-(m-tolyl)isoxazole
Vinylboronic acid pinacol (B44631) esterPd(dtbpf)Cl₂CsFTHF3-Vinyl-5-(m-tolyl)isoxazole

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, allows for the direct introduction of an alkynyl moiety at the 3-position of the isoxazole ring. kcl.ac.uk This transformation is instrumental in creating 3-alkynyl-5-(m-tolyl)isoxazole derivatives, which are valuable intermediates for further chemical synthesis. Research on other 5-(pseudo)halogenated isoxazoles has shown that Sonogashira coupling proceeds effectively, yielding the corresponding alkynylated products in good yields. researchgate.net Nickel-catalyzed versions of the Sonogashira reaction have also been developed, providing an alternative to the traditional palladium/copper systems. nih.gov

Terminal Alkyne Coupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Expected Product
PhenylacetylenePd(PPh₃)₄ / CuITriethylamine (Et₃N)THF3-(Phenylethynyl)-5-(m-tolyl)isoxazole
EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIDiisopropylamine (DIPA)Toluene3-((Trimethylsilyl)ethynyl)-5-(m-tolyl)isoxazole
1-HexynePd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile3-(Hex-1-yn-1-yl)-5-(m-tolyl)isoxazole
Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NDMF3-(3-Hydroxyprop-1-yn-1-yl)-5-(m-tolyl)isoxazole

The Stille and Heck reactions represent further avenues for C-C bond formation using this compound.

The Stille coupling involves the reaction of the bromo-isoxazole with an organostannane (organotin) reagent, catalyzed by a palladium complex. This method is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents and byproducts is a notable drawback.

The Mizoroki-Heck reaction couples the bromo-isoxazole with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction leads to the formation of 3-alkenyl-5-(m-tolyl)isoxazoles. The stereoselectivity of the Heck reaction often favors the trans isomer. Mechanistic studies on similar substrates have shown that additives can be crucial for suppressing side reactions like dehalogenation and improving yields. beilstein-journals.org

Coupling ReactionCoupling PartnerCatalyst System (Example)Base/Additive (Example)Expected Product
Stille CouplingTributyl(vinyl)stannanePd(PPh₃)₄-3-Vinyl-5-(m-tolyl)isoxazole
Stille CouplingTributyl(2-thienyl)stannanePdCl₂(PPh₃)₂-3-(Thiophen-2-yl)-5-(m-tolyl)isoxazole
Heck ReactionStyrenePd(OAc)₂ / P(o-tolyl)₃NaOAc3-((E)-2-Phenylvinyl)-5-(m-tolyl)isoxazole
Heck Reactionn-Butyl acrylatePd(OAc)₂ / PPh₃Et₃N(E)-Butyl 3-(5-(m-tolyl)isoxazol-3-yl)acrylate

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org It allows for the coupling of aryl halides with a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and carbamates. researchgate.net This reaction is a powerful tool for synthesizing 3-amino-5-(m-tolyl)isoxazole derivatives. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency and broad substrate scope. organic-chemistry.orgresearchgate.net The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).

Nitrogen NucleophileCatalyst System (Example)Base (Example)Solvent (Example)Expected Product
AnilinePd₂(dba)₃ / BINAPNaOt-BuTolueneN-Phenyl-5-(m-tolyl)isoxazol-3-amine
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane4-(5-(m-tolyl)isoxazol-3-yl)morpholine
PyrrolidinePd-G3-XPhos precatalystLHMDSTHF3-(Pyrrolidin-1-yl)-5-(m-tolyl)isoxazole
BenzamidePd(OAc)₂ / tBuXPhosK₂CO₃t-Amyl alcoholN-(5-(m-tolyl)isoxazol-3-yl)benzamide

Orthogonal reactivity refers to the ability to perform a chemical reaction at one site of a multifunctional molecule without affecting other reactive sites. google.com For this compound, the key reactive handle is the C-Br bond at the 3-position. The transition metal-catalyzed cross-coupling reactions discussed (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) demonstrate excellent chemoselectivity for the activation of this C(sp²)-Br bond. thieme-connect.debeilstein-journals.org This selective activation occurs under conditions that typically leave other potentially reactive bonds, such as the C-H bonds of the m-tolyl ring and the isoxazole ring itself, as well as the relatively weak N-O bond of the isoxazole heterocycle, intact. thieme-connect.de

This high degree of selectivity is fundamental to the utility of this compound as a building block. It allows for the precise and predictable installation of functional groups at the C3 position. For instance, a Suzuki coupling can be performed to add a new aryl group without concern for competing C-H activation on the tolyl substituent. This principle of selective bond activation is crucial for the design of complex, multi-step syntheses, enabling the construction of elaborate molecular architectures based on the 5-(m-tolyl)isoxazole (B167081) scaffold.

Nucleophilic Substitution Reactions on the Isoxazole Ring

While transition metal-catalyzed reactions are predominant, the bromine atom at the 3-position of the isoxazole ring can also be displaced through nucleophilic aromatic substitution (SNAr). The isoxazole ring is an electron-deficient heterocycle, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism, thereby facilitating the substitution. thieme-connect.de This pathway provides a metal-free alternative for introducing certain heteroatom nucleophiles. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide, particularly under forcing conditions like elevated temperatures.

NucleophileReagent ExampleConditions (Example)Expected Product
AlkoxideSodium methoxide (B1231860) (NaOMe)Methanol, reflux3-Methoxy-5-(m-tolyl)isoxazole
ThiolateSodium thiophenoxide (NaSPh)DMF, 100 °C3-(Phenylthio)-5-(m-tolyl)isoxazole
Azide (B81097)Sodium azide (NaN₃)DMSO, 120 °C3-Azido-5-(m-tolyl)isoxazole
AminePiperidineNeat, sealed tube, 150 °C3-(Piperidin-1-yl)-5-(m-tolyl)isoxazole

Reactivity at the Bromine-Substituted C3 Position

The C3 position of the isoxazole ring, bearing a bromine atom, is a key site for chemical modification. The bromine atom, being a good leaving group, allows for nucleophilic substitution reactions, although the reactivity is influenced by the electronic nature of the isoxazole ring. Generally, 3-bromoisoxazoles can be somewhat inert to nucleophilic substitution under standard thermal conditions. researchgate.netmolaid.com However, the use of activated conditions, such as microwave irradiation in the presence of strong, non-nucleophilic bases like phosphazene bases, can facilitate these reactions. researchgate.net

One of the primary transformations at this position is the substitution of the bromine atom by nitrogen nucleophiles to form 3-aminoisoxazoles. researchgate.net This conversion is significant as the resulting amino-isoxazole scaffold is a common motif in pharmacologically active molecules. The reaction proceeds via a nucleophilic aromatic substitution mechanism. While direct studies on this compound are not extensively documented in this specific context, analogous reactions with other 3-bromoisoxazoles provide a strong precedent for its reactivity. For instance, the amination of 3-bromoisoxazoles has been shown to proceed in moderate yields under microwave-assisted conditions. researchgate.net

Reagent/ConditionProduct TypeReference
Amines, Phosphazene Base, Microwave3-Aminoisoxazoles researchgate.net
Thermal ConditionsGenerally inert researchgate.netmolaid.com

Influence of the m-Tolyl Substituent on Nucleophilic Attack

The electronic nature of the substituent at the C5 position of the isoxazole ring plays a crucial role in modulating the reactivity at the C3 position. The m-tolyl group, present in this compound, is generally considered to be a weak electron-donating group due to the methyl substituent on the phenyl ring.

This electron-donating character of the m-tolyl group increases the electron density on the isoxazole ring system. Consequently, this is expected to slightly decrease the electrophilicity of the C3 carbon, making it less susceptible to nucleophilic attack compared to isoxazoles bearing electron-withdrawing groups at the C5 position. Therefore, more forcing conditions may be required to achieve nucleophilic substitution at the C3 position of this compound in comparison to its counterparts with electron-withdrawing substituents.

Electrophilic Aromatic Substitution Reactions on the Tolyl Moiety

The m-tolyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is dictated by the directing effects of both the isoxazole ring and the methyl group on the tolyl moiety. The isoxazole ring, being a heterocyclic system, generally acts as a deactivating group and a meta-director in electrophilic aromatic substitution. mnstate.edu Conversely, the methyl group is an activating group and an ortho-, para-director. mnstate.edu

In the case of this compound, the positions on the tolyl ring are influenced as follows:

Positions ortho to the methyl group (C2' and C6') : Activated by the methyl group.

Position para to the methyl group (C4') : Activated by the methyl group.

Positions ortho to the isoxazole ring (C2' and C4') : Deactivated by the isoxazole ring.

Positions meta to the isoxazole ring (C5' and C6') : Less deactivated by the isoxazole ring.

The interplay of these effects suggests that electrophilic attack is most likely to occur at the C6' position, which is ortho to the activating methyl group and meta to the deactivating isoxazole ring. The C4' position is also activated by the methyl group (para) but is simultaneously deactivated by the isoxazole ring (ortho), making it a less likely site for substitution. The C2' position is sterically hindered by the adjacent isoxazole ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

ReactionReagentsExpected Major ProductReference
NitrationHNO₃, H₂SO₄3-Bromo-5-(6-nitro-m-tolyl)isoxazole mnstate.edumasterorganicchemistry.com
BrominationBr₂, FeBr₃3-Bromo-5-(6-bromo-m-tolyl)isoxazole mnstate.edu
Friedel-Crafts AcylationRCOCl, AlCl₃3-Bromo-5-(6-acyl-m-tolyl)isoxazole mnstate.edu

Ring-Opening and Rearrangement Reactions of the Isoxazole Nucleus

The isoxazole ring, despite its aromatic character, can undergo a variety of ring-opening and rearrangement reactions under different conditions. These transformations are valuable in synthetic chemistry for accessing different classes of compounds.

Ring-Opening Reactions:

Reductive Ring-Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. For example, treatment with molybdenum hexacarbonyl [Mo(CO)₆] and water can lead to the formation of β-aminoenones. rsc.org

Ring-Opening Fluorination: Reaction with electrophilic fluorinating agents like Selectfluor® can induce a ring-opening fluorination, yielding α-fluorocyanoketones. researchgate.netnih.govorganic-chemistry.orgacs.org This reaction proceeds through electrophilic fluorination of the isoxazole followed by deprotonation and N-O bond cleavage. researchgate.net

Rearrangement Reactions:

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to form various isomers. A common pathway involves the formation of an azirine intermediate, which can then lead to the formation of oxazoles or pyrazoles. rsc.orgacs.org For instance, trisubstituted isoxazoles have been shown to rearrange into highly reactive ketenimines under photochemical flow conditions, which can then be converted to pyrazoles. acs.org

Base-Catalyzed Rearrangement: In the presence of a base, some isoxazoles can rearrange to oxazoles. This transformation is proposed to proceed through a Neber-type rearrangement involving an azirine intermediate. rsc.org

Collision-Induced Dissociation: In mass spectrometry, some isoxazole-containing compounds have been observed to undergo novel rearrangements upon collision-induced dissociation. nih.gov

Reaction TypeConditionsResulting Product ClassReference
Reductive Ring-OpeningMo(CO)₆, H₂Oβ-Aminoenones rsc.org
Ring-Opening FluorinationSelectfluor®α-Fluorocyanoketones researchgate.netnih.govorganic-chemistry.orgacs.org
Photochemical RearrangementUV lightKetenimines, Pyrazoles acs.org
Base-Catalyzed RearrangementBase (e.g., Cs₂CO₃)Oxazoles rsc.org

Stereoselective Transformations and Chiral Derivatization

While this compound itself is achiral, it can be a precursor for the synthesis of chiral molecules or can be used in stereoselective transformations.

Stereoselective Synthesis: The isoxazole moiety can be incorporated into larger, chiral molecules in a stereoselective manner. For example, intramolecular nitrile oxide cycloaddition (INOC) reactions are a powerful tool for the stereoselective synthesis of isoxazoline- and isoxazole-fused bicyclic systems. nih.govacs.org Although not directly starting from this compound, these methods highlight the utility of the isoxazole framework in stereocontrolled synthesis.

Chiral Derivatization: For analytical purposes, such as the separation of enantiomers by High-Performance Liquid Chromatography (HPLC), chiral derivatizing agents can be employed. nih.gov While there are no specific reports on the derivatization of this compound for this purpose, if it were converted to a chiral derivative (for instance, through a reaction on the tolyl group that introduces a chiral center), its enantiomers could be separated and analyzed using such techniques. A chiral derivatizing agent reacts with the chiral molecule to form diastereomers, which can then be separated by chromatography. libretexts.org

Transformation TypeMethodApplicationReference
Stereoselective SynthesisIntramolecular Nitrile Oxide Cycloaddition (INOC)Synthesis of chiral isoxazole-fused systems nih.govacs.org
Chiral DerivatizationReaction with a chiral derivatizing agentSeparation of enantiomers by HPLC nih.govlibretexts.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 M Tolyl Isoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Bromo-5-(m-tolyl)isoxazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the isoxazole (B147169) ring proton, the aromatic protons of the m-tolyl group, and the methyl protons. The proton on the isoxazole ring (H-4) is anticipated to appear as a singlet, with its chemical shift influenced by the adjacent bromo- and tolyl-substituted carbons. The aromatic protons of the m-tolyl ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methyl group protons will appear as a distinct singlet.

In the ¹³C NMR spectrum, ten unique carbon signals are expected. The carbons of the isoxazole ring (C3, C4, and C5) are particularly diagnostic. The C3 carbon, being directly attached to the electronegative bromine atom, will have its chemical shift significantly influenced. The chemical shifts for the related compound, 3-phenyl-5-(m-tolyl)isoxazole, show the isoxazole C5 at approximately 170.6 ppm, C3 at 163.0 ppm, and C4 at 97.4 ppm. thieme-connect.com The substitution of the phenyl group at the 3-position with a bromine atom would alter these values, particularly for C3 and C4.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds and established substituent effects.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification/Notes
Isoxazole H-46.5 - 6.8-Singlet, in a region typical for isoxazole H-4 protons. thieme-connect.comrsc.org
Isoxazole C-3-~150Attached to Bromine, shifted upfield compared to a phenyl-substituted C3.
Isoxazole C-4-98 - 102Chemical shift is sensitive to substituents at C3 and C5. thieme-connect.com
Isoxazole C-5-170 - 172Attached to the tolyl group. thieme-connect.com
m-Tolyl CH₃2.40 - 2.4521.0 - 22.0Singlet, typical for a tolyl methyl group. thieme-connect.com
m-Tolyl Ar-H7.20 - 7.70-Complex multiplet pattern.
m-Tolyl Ar-C-123 - 139Aromatic carbons, including the quaternary carbon attached to the isoxazole ring.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential. Techniques such as COSY, HSQC, and HMBC provide a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, it would be primarily used to confirm the connectivity between the aromatic protons on the m-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link each proton signal from the m-tolyl ring and the isoxazole H-4 to its corresponding carbon atom.

Table 2: Expected Key HMBC Correlations for Structural Confirmation

Proton(s) Expected Carbon Correlations (²JCH, ³JCH) Information Gained
Isoxazole H-4C-3, C-5, C-1' (Tolyl)Confirms the isoxazole ring structure and its connection to the tolyl group.
m-Tolyl CH₃C-2', C-3', C-4' (Tolyl)Confirms the position of the methyl group on the aromatic ring.
m-Tolyl H-2'C-4', C-6', C-5 (Isoxazole)Links the "ortho" proton to other ring carbons and confirms the C5-C1' bond.

While not commonly reported for this specific molecule, dynamic NMR (DNMR) studies could offer insights into its conformational flexibility, specifically the rotation around the single bond connecting the isoxazole ring and the m-tolyl group. Due to potential steric hindrance between the isoxazole ring and the substituents on the tolyl ring, this rotation may be restricted.

By recording NMR spectra at various temperatures, it would be possible to observe changes in the signals of the aromatic protons. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for non-equivalent aromatic protons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a time-averaged signal at the fast-exchange limit. Analyzing the line shapes of these signals as a function of temperature allows for the calculation of the rotational energy barrier (Gibbs free energy of activation, ΔG‡), providing quantitative data on the molecule's conformational stability.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, the technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

Based on crystal structures of similar 3,5-disubstituted isoxazoles, several structural features can be predicted nih.govjst.go.jp:

The isoxazole ring itself would be essentially planar.

The analysis would reveal the exact dihedral angle between the plane of the isoxazole ring and the plane of the m-tolyl ring. This angle is a result of a balance between conjugative effects, which favor planarity, and steric hindrance, which favors a twisted conformation.

The C-Br bond length would be consistent with that of a bromine atom attached to an sp²-hybridized carbon.

In the crystal lattice, molecules would likely be arranged through intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom.

Table 3: Predicted Solid-State Structural Parameters Based on typical values from related isoxazole crystal structures.

Parameter Predicted Value
C3-Br Bond Length1.85 - 1.90 Å
C5-C(Tolyl) Bond Length1.47 - 1.50 Å
N-O Bond Length1.40 - 1.44 Å
Dihedral Angle (Isoxazole-Tolyl)20 - 40°
Isoxazole RingPlanar

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₈BrNO), the calculated exact mass would be a key piece of identifying data. A crucial feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity (M+ and M+2) separated by 2 Da would be observed, which is a characteristic signature for a monobrominated compound. rsc.org

Electron ionization (EI) would induce fragmentation, providing further structural information. The fragmentation pattern can be predicted based on the known stability of fragments.

Table 4: Predicted HRMS Data and Fragmentation Pattern

Ion Predicted m/z Description
[M]⁺˙236.98/238.98Molecular ion (showing ⁷⁹Br/⁸¹Br isotopic pattern)
[M-Br]⁺158Loss of bromine radical
[M-CO]⁺˙208.98/210.98Loss of carbon monoxide from the isoxazole ring
[C₇H₇]⁺91Tolyl cation (tropylium ion)
[C₈H₈NO]⁺134Fragment from cleavage of the C5-Tolyl bond
[C₃H₂BrO]⁺˙132.93/134.93Fragment containing the bromo-substituted part of the isoxazole ring

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. The spectra are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For this compound, characteristic bands would confirm the presence of the aromatic tolyl group, the isoxazole heterocycle, and the carbon-bromine bond. Studies on similar isoxazole derivatives provide a basis for assigning these vibrational modes. worldnewsnaturalsciences.comnih.govbiolmolchem.com

Table 5: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity (IR/Raman)
3100 - 3000Aromatic C-H stretchMedium / Strong
2950 - 2850Methyl C-H stretchMedium / Strong
1610 - 1580C=N stretch (isoxazole ring)Strong / Medium
1500 - 1400Aromatic C=C stretchStrong / Strong
1450 - 1400N-O stretch (isoxazole ring)Strong / Medium
1250 - 1100C-O-C stretch (isoxazole ring)Strong / Weak
900 - 800Aromatic C-H out-of-plane bendStrong / Weak
650 - 550C-Br stretchMedium / Strong

Computational and Theoretical Investigations of 3 Bromo 5 M Tolyl Isoxazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-atom systems. For isoxazole (B147169) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize molecular geometry and compute various electronic parameters. tandfonline.combiointerfaceresearch.com These calculations help in understanding the distribution of electrons within the 3-Bromo-5-(m-tolyl)isoxazole molecule, which is fundamental to its stability and chemical behavior. The results of these studies provide a theoretical framework for interpreting experimental findings and predicting the molecule's reactivity towards other chemical species. tandfonline.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. biointerfaceresearch.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl and isoxazole rings, while the LUMO would likely be distributed across the heterocyclic ring, influenced by the electronegative bromine and oxygen atoms. From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. tandfonline.com

Table 1: Illustrative Quantum Chemical Descriptors for Isoxazole Derivatives Derived from FMO Analysis.
ParameterFormulaDescription
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Power of an atom to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)χ² / (2η)Measure of electrophilic power

Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. biointerfaceresearch.com The map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, which are electron-poor and prone to nucleophilic attack. uomphysics.net

For this compound, an EPS map would reveal significant negative potential (red) around the nitrogen and oxygen atoms of the isoxazole ring and the bromine atom, highlighting these as key sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the entire reaction pathway, including intermediate structures and transition states. For isoxazoles, DFT calculations are used to model complex transformations like cycloaddition reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the feasibility of a proposed mechanism and rationalize the observed product selectivity.

A notable example is the computational study of the inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines, which produces substituted pyridines. researchgate.net DFT calculations were employed to locate the transition states for the initial [4+2]-cycloaddition. researchgate.net The analysis revealed that a Lewis acid catalyst like TiCl₄ lowers the activation energy of the reaction, and the subsequent ring-opening of the bicyclic intermediate is a critical step in forming the final product. researchgate.net Such transition state analyses are crucial for understanding why a particular isomer is formed preferentially, as the pathway with the lowest energy transition state is the most favorable.

Prediction of Spectroscopic Parameters and Structural Properties

DFT calculations are highly effective in predicting the structural and spectroscopic properties of molecules before they are synthesized or to confirm experimental data. Optimized geometries from DFT provide accurate estimations of bond lengths, bond angles, and dihedral angles. These computational results can be compared with experimental data from techniques like X-ray crystallography.

Furthermore, these optimized structures are used to predict spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to assign specific absorption bands to molecular vibrations. acu.edu.in Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and correlated with experimental spectra, aiding in the structural elucidation of complex molecules. biointerfaceresearch.comacu.edu.in For this compound, while experimental data is not widely available, the known spectral data for the structurally similar 3-Phenyl-5-(m-tolyl)isoxazole provides a strong basis for comparison with theoretical predictions. thieme-connect.com The substitution of the phenyl group with a bromine atom would be expected to cause predictable shifts in the NMR spectrum, particularly for the carbon atom at the C3 position of the isoxazole ring.

Table 2: Experimental 1H and 13C NMR Chemical Shifts for the Structurally Related 3-Phenyl-5-(m-tolyl)isoxazole thieme-connect.com and Predicted Effects for this compound.
NucleusExperimental δ (ppm) for 3-Phenyl-5-(m-tolyl)isoxazole thieme-connect.comPredicted Effect of 3-Bromo Substitution
1H (isoxazole C4-H)6.81Minor shift expected
1H (tolyl -CH3)2.43Negligible shift expected
1H (tolyl-H)7.25-7.39Minor shifts expected
13C (isoxazole C3)163.0Significant downfield shift due to electronegative Br
13C (isoxazole C4)97.4Shift expected due to change in electronic environment
13C (isoxazole C5)170.6Minor shift expected
13C (tolyl -CH3)21.5Negligible shift expected

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While DFT calculations typically model molecules in a static, gas-phase environment at 0 K, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time in a more realistic environment, such as in a solvent or interacting with a biological target. MD simulations are used to explore a molecule's conformational landscape, revealing the different shapes it can adopt and the flexibility of its structure. mdpi.com

For isoxazole derivatives, MD simulations have been used to understand their binding modes with protein targets. mdpi.com These simulations can track the movement of the ligand within the binding site, identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.com For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the m-tolyl group relative to the isoxazole ring. It could also be used to simulate its interactions in a condensed phase, providing insight into its solvation properties and how it might pack in a crystal lattice. uomphysics.net

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While widely used for predicting biological activity (QSAR), the QSPR methodology can also be applied to non-biological properties such as melting point, boiling point, solubility, or chromatographic retention time. mdpi.com

A QSPR study on a series of isoxazole derivatives, including this compound, would involve calculating a large number of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical) for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a model that links these descriptors to a specific property. For instance, models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed to relate the 3D electrostatic and steric fields of the molecules to their physicochemical properties. mdpi.com Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Applications of 3 Bromo 5 M Tolyl Isoxazole in Materials Science and Organic Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

The synthesis of advanced materials often relies on precursors that can be systematically modified to fine-tune their properties. Polycyclic heteroaromatic molecules (PHAs), which are essentially "doped nanographenes," are sought after for their tunable electronic structures and potential as organic semiconductors. acs.org The isoxazole (B147169) scaffold is a component in the creation of these complex systems. acs.org

The general strategy involves using heterocyclic building blocks, such as isoxazoles, in annulation reactions to create large, fused aromatic systems. acs.org The 3-bromo-5-(m-tolyl)isoxazole derivative is a suitable precursor for such syntheses. The bromine atom can be replaced through cross-coupling reactions (e.g., Suzuki, Sonogashira) to link the isoxazole core to other aromatic or heterocyclic units, thereby extending the π-conjugated system. This extension is crucial for modifying the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn determines its optical and electronic properties, such as absorption and fluorescence spectra. acs.org

The isoxazole ring is a foundational element for building a wide array of other heterocyclic structures. researchgate.net Its stability, combined with the ability to undergo ring-opening or rearrangement reactions under specific conditions, makes it a versatile synthetic intermediate. For instance, rhodium-catalyzed reactions have been used to couple 3,5-diarylisoxazoles with alkynes, leading to the formation of new, complex polycyclic systems. thieme-connect.com

Furthermore, the isoxazole scaffold is a key component in the construction of energetic bicyclic frameworks. nih.govrsc.orgscispace.com Through [3+2] cycloaddition reactions, isoxazole rings can be fused with other heterocycles like furazan (B8792606) to create high-energy materials. nih.govrsc.orgscispace.com These reactions demonstrate the utility of the isoxazole moiety in forming stable, yet energy-rich, polycyclic systems. The table below details examples of complex molecules derived from isoxazole precursors.

Table 1: Examples of Complex Molecules Synthesized from Isoxazole Scaffolds

Precursor Type Reaction Type Resulting Framework Application Area
3,5-Diarylisoxazole Rhodium-Catalyzed Annulation Polycyclic Aromatic Systems Materials Science
Isoxazole-Furazan Precursor [3+2] Cycloaddition Bicyclic Furazan-Isoxazole Energetic Materials
2-Aryl-1,1-dibromocyclopropane Nitrosation/Suzuki Arylation Non-symmetric 3,5-Diarylisoxazoles Medicinal Chemistry
Isoxazole Precursor Dehydrogenative Annulation Heterocyclic Nanographenes Organic Electronics

Utilization in Functional Polymer Chemistry and Advanced Materials Development

The rigid and polarizable nature of the isoxazole ring makes it an attractive component for incorporation into functional polymers and other advanced materials. Its inclusion can impart specific thermal, optical, and organizational properties to the resulting material.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid but have a degree of orientational order. 3,5-Diaryl isoxazoles are recognized as an important class of liquid crystalline materials. researchgate.net The structure of this compound fits the 3,5-disubstituted isoxazole pattern that is conducive to forming mesophases (liquid crystal phases).

The isoxazole core, being a rigid five-membered heterocycle, contributes to the molecular anisotropy required for liquid crystallinity. beilstein-journals.org The combination of the rigid isoxazole ring with the attached aryl (tolyl) group enhances the stability of mesophases like the smectic A and nematic phases. beilstein-journals.org The strong dipole moments and polarizability of the isoxazole scaffold favor the intermolecular interactions that lead to these ordered, liquid-crystalline states. beilstein-journals.org Researchers have successfully synthesized series of thiourea (B124793) and amide liquid crystals containing isoxazole rings, which predominantly exhibit smectic A and nematic mesophases. beilstein-journals.org

The isoxazole scaffold is a key structural component in the development of modern high-energy materials. acs.org These materials are of interest for aerospace technologies and other energy-intensive industrial applications. acs.org The goal is to create substances with high detonation performance and good thermal stability.

The isoxazole ring serves as a stable, nitrogen- and oxygen-rich platform to which explosophoric groups, such as nitro groups (-NO2), can be attached. acs.org For example, novel biheterocyclic energetic materials incorporating a 4-nitroisoxazole (B72013) scaffold have been synthesized. acs.orgacs.org These compounds exhibit excellent thermal stability, with decomposition temperatures often above 180 °C, and high calculated detonation velocities, in some cases approaching that of the benchmark explosive PETN. acs.org The synthesis often involves constructing bicyclic systems where an isoxazole ring is fused or linked to another heterocycle like furazan, creating a dense, high-energy framework. nih.govrsc.orgscispace.com The table below compares the properties of several isoxazole-based energetic materials.

Table 2: Performance of Energetic Materials Based on Isoxazole Scaffolds

Compound Type Thermal Stability (Decomposition Temp.) Density (g·cm⁻³) Detonation Velocity (km·s⁻¹) Source(s)
4-Nitroisoxazole Derivatives 181–244 °C 1.71–1.74 7.6–8.3 acs.orgacs.org
Furazan-Isoxazole Salt (1d) 144.8 °C N/A >30 J (Impact Sensitivity) nih.govscispace.com
1,2,4-Oxadiazole-Furazan Salt (3e) >110 °C N/A 8.428 nih.govscispace.com
Dinitro derivative (6) >180 °C N/A 8.3 acs.org

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-Bromo-5-(m-tolyl)isoxazole?

The compound is typically synthesized via condensation reactions. For aromatic derivatives like this compound, Schiff bases derived from m-tolualdehyde and hydroxylamine are preferred intermediates. The reaction proceeds through cyclization in the presence of a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine substituent . Metal-free methods, such as microwave-assisted or ultrasonication techniques, can enhance reaction efficiency and yield .

Q. Q2. What spectroscopic techniques are used to confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, 1H^1H NMR peaks for the m-tolyl group appear as a singlet (~δ 2.43 ppm for the methyl group) and multiplet aromatic resonances (δ 7.2–7.6 ppm). 13C^{13}C NMR confirms the isoxazole ring carbons (~δ 97–170 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalyst use : Amines like triethylamine can stabilize intermediates during bromination .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
    Contradictions in yields may arise from competing pathways (e.g., N-oxide formation); monitoring via TLC or HPLC is recommended .

Q. Q4. What strategies address instability of the isoxazole ring during synthesis?

The isoxazole ring is prone to photolytic and thermal decomposition. Strategies include:

  • Conducting reactions under inert atmospheres (N2_2 or Ar) to prevent oxidation.
  • Avoiding prolonged UV exposure during purification .
  • Stabilizing intermediates via hydrogen bonding with protic solvents .

Biological Activity and Mechanisms

Q. Q5. What is the pharmacological significance of the isoxazole scaffold in this compound?

Isoxazole derivatives exhibit diverse bioactivity due to their weak N–O bond and ability to mimic peptide structures. This compound’s m-tolyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets . Specific applications include anti-inflammatory and anticancer activity via inhibition of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

Q. Q6. How does this compound interact with glutathione-dependent enzymes?

The bromine substituent enhances competitive inhibition of glutathione reductase (GR) by binding to the enzyme-substrate complex’s active site. In contrast, unsubstituted isoxazole shows non-competitive inhibition. Molecular docking studies suggest hydrophobic interactions between the m-tolyl group and GR’s Phe residue .

Stability and Analytical Challenges

Q. Q7. How does photodissociation affect the stability of this compound?

The isoxazole ring undergoes photolytic cleavage at λ < 300 nm, producing nitrile and carbonyl fragments. Stability studies under controlled UV/Vis light (e.g., using quartz reactors) are essential for applications in photodynamic therapy or agrochemicals .

Q. Q8. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like de-brominated byproducts or ring-opened derivatives require advanced techniques:

  • LC-MS/MS with MRM (multiple reaction monitoring) for low-abundance species.
  • GC-MS coupled with derivatization (e.g., silylation) to detect volatile degradation products .

Advanced Research Applications

Q. Q9. How can computational methods predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model binding affinities with targets like HSP90, aiding in rational drug design .

Q. Q10. What contradictions exist in reported biological data for isoxazole derivatives, and how can they be resolved?

Discrepancies in IC50_{50} values for similar compounds often stem from substituent effects. For example, electron-withdrawing groups (e.g., -Br) enhance GR inhibition, while electron-donating groups reduce activity. Systematic SAR studies and standardized assay protocols (e.g., fixed enzyme concentrations) mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.